2-Chloro-6-(3,5-dimethylphenyl)pyridine
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Overview
Description
2-Chloro-6-(3,5-dimethylphenyl)pyridine is an organic compound that belongs to the class of chloropyridines This compound is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a 3,5-dimethylphenyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3,5-dimethylphenyl)pyridine typically involves the reaction of 2-chloropyridine with 3,5-dimethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(3,5-dimethylphenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-amino-6-(3,5-dimethylphenyl)pyridine or 2-thio-6-(3,5-dimethylphenyl)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-chloro-6-(3,5-dimethylphenyl)piperidine.
Scientific Research Applications
2-Chloro-6-(3,5-dimethylphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3,5-dimethylphenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Another chloropyridine with different substituents.
2-Chloro-6-phenylpyridine: Lacks the methyl groups on the phenyl ring.
2-Chloro-6-(4-methylphenyl)pyridine: Has a single methyl group on the phenyl ring.
Uniqueness
2-Chloro-6-(3,5-dimethylphenyl)pyridine is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different steric and electronic effects compared to similar compounds, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12ClN |
---|---|
Molecular Weight |
217.69 g/mol |
IUPAC Name |
2-chloro-6-(3,5-dimethylphenyl)pyridine |
InChI |
InChI=1S/C13H12ClN/c1-9-6-10(2)8-11(7-9)12-4-3-5-13(14)15-12/h3-8H,1-2H3 |
InChI Key |
NXIPGYOOVOFLLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=CC=C2)Cl)C |
Origin of Product |
United States |
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